Relevance: This compound bears a strong structural resemblance to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. Both share the 1-cyclohexyl-1H-tetrazol-5-ylmethyl fragment. The key difference lies in the substitution on the methylene linker. Instead of a simple benzamide as in the target compound, this structure features a (5-methyl-1,2,3-thiadiazol-4-yl) group followed by a 4-nitrobenzenamine.
Relevance: While sharing the tetrazole motif with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide, this compound exhibits significant structural differences. It features a 4-ethyl-1-methyl-4,5-dihydro-1H-tetrazol-5-ylidene group directly attached to an indane-1,3-dione core, lacking both the cyclohexyl substituent on the tetrazole and the benzamide moiety characteristic of the target compound.
Relevance: This compound, specifically its active metabolite CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid), shares the 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The primary difference lies in the absence of the cyclohexyl substituent on the tetrazole ring and the presence of a substituted benzimidazole-7-carboxylate group in place of the fluorobenzamide in the target compound.
Relevance: LAF237, while investigated for its synergistic effects with valsartan, a compound containing a tetrazole moiety, does not itself contain a tetrazole ring and is structurally dissimilar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. Its inclusion in this list highlights the exploration of combination therapies involving compounds that target different pathways but ultimately influence common targets, in this case, pancreatic islet cell function.
Relevance: This compound shares the [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The key difference lies in the absence of the cyclohexyl group on the tetrazole ring and the presence of a bulky 2-butyl-6-methyl-5-(1-oxopyrid-2-yl)-1H-imidazo[5,4-b]pyridine substituent on the methylene linker, contrasting the simpler fluorobenzamide in the target compound.
Relevance: This compound shares the [2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The main difference is the absence of the cyclohexyl substituent on the tetrazole and the presence of a 2-butyl-4-chloroimidazole-5-carboxaldehyde group attached to the methylene linker, distinct from the fluorobenzamide moiety found in the target compound.
Relevance: This compound, while containing a tetrazole ring like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide, differs significantly in its overall structure. It features a 1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl moiety connected to an imidazolidine-2,4-dione ring system substituted with a 3-(4-bromophenyl) and a 1-butyl group. It lacks the cyclohexyl substituent on the tetrazole ring and the benzamide moiety present in the target compound.
Relevance: While containing the 1H-tetrazol-5-ylmethyl fragment similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide, this compound significantly differs in its overall structure. It features two 1H-tetrazol-5-ylmethyl groups attached to a central 4H-1,2,4-triazol-4-amine core. It lacks the cyclohexyl substituent on the tetrazole rings and the benzamide moiety present in the target compound.
Relevance: This compound shares the [2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. It differs by having an ethyl group instead of a cyclohexyl on the tetrazole and by being connected to a dihydrobenzimidazole carboxylate group instead of the fluorobenzamide.
Relevance: Similar to previously discussed instances of Valsartan, this compound shares the 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. It lacks the cyclohexyl on the tetrazole and has a different substituent on the methylene linker (an N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl group) compared to the target compound's fluorobenzamide.
(1H-Tetrazol-5-yl)-allenes
1,3-Dimethylimidazolium N,N-bis(1H-tetrazol-5-yl)amine ([C1mim]HBTA) and other related ionic liquids
Relevance: This compound shares the [2'‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The major difference lies in the absence of the cyclohexyl group on the tetrazole and the presence of a pyrrolidine-2-carboxamide moiety linked to the methylene bridge, contrasting with the fluorobenzamide found in the target compound.
Relevance: Irbesartan shares the [2-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl)methyl] fragment with N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. The primary difference is the absence of the cyclohexyl substituent on the tetrazole and the presence of a 2-n-butyl-1,3-diazaspiro[4,4]-non-1-en-4-one group attached to the methylene linker, contrasting with the fluorobenzamide found in the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.